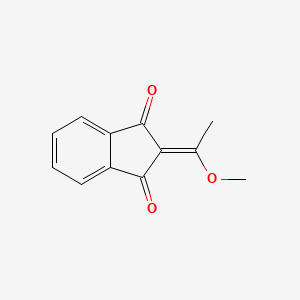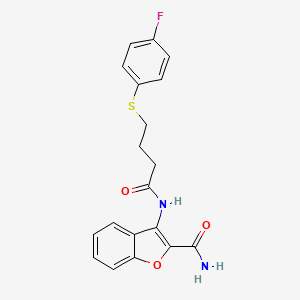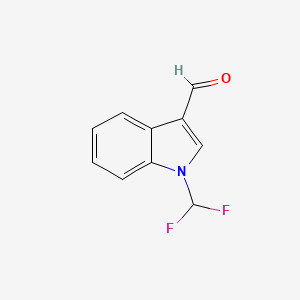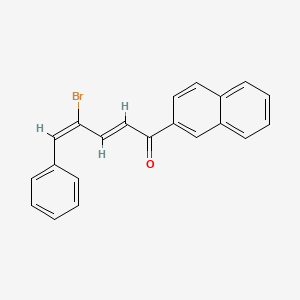
2-(Methoxyethylidene)indane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .
Synthesis Analysis
Indane-1,3-dione can be synthesized following different synthetic procedures. The most straightforward one consists in the nucleophilic addition of alkyl acetate 2 on dialkyl phthalate 1 under basic conditions . It was notably used to synthesize spiropyrrolidines starting from 2-ferrocenylidene-2(H)-indane-1,3-dione 230 . 2-Ferrocenylidene-2(H)-indane-1,3-dione 230 could be synthesized by a Knoevenagel reaction between ferrocene-carboxyaldehyde 229 and indane-1,3-dione 4 .Molecular Structure Analysis
Indane-1,3-dione possesses an active methylene group, making this electron acceptor an excellent candidate for its association with electron donors by means of Knoevenagel reactions . Ketone groups can also be easily functionalized with malononitrile, enabling to convert it as a stronger electron acceptor .Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous applications. An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .Physical And Chemical Properties Analysis
Indane-1,3-dione is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for NLO applications .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Indane-1,3-dione derivatives have been explored as potential drug candidates. For instance, Donepezil , used in Alzheimer’s disease treatment, contains an indanone moiety . Additionally, Indinavir , employed for AIDS treatment, also features this scaffold. Researchers continue to investigate indane-1,3-dione-based structures for novel therapeutic agents.
Organic Electronics
Indane-1,3-dione serves as an electron acceptor in the design of dyes for solar cells . Its unique properties contribute to efficient energy conversion .
Photopolymerization
Researchers utilize indane-1,3-dione as a photoinitiator in polymerization processes. Its ability to initiate chemical reactions upon exposure to light makes it valuable in material science .
Optical Sensing
Indane-1,3-dione-based compounds exhibit interesting optical properties. They can serve as chromophores for non-linear optical (NLO) applications, such as in optical sensors and imaging systems .
Bioactivity and Biosensing
The scaffold’s derivatives have been investigated for their bioactivity. While indanone analogs are associated with biologically active compounds, indane-1,3-dione itself has been studied as a synthetic intermediate for various bioactive molecules .
Natural Product Chemistry
Indane-1,3-dione shares structural similarities with indanone, which occurs in several natural products. Researchers explore its presence in compounds isolated from marine cyanobacteria and other sources .
Mecanismo De Acción
Direcciones Futuras
Indane-1,3-dione and its derivatives have attracted much attention in the field of organic and material chemistry. Its applications range from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . The future directions of this compound will likely continue to explore these areas and potentially uncover new applications.
Propiedades
IUPAC Name |
2-(1-methoxyethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-7(15-2)10-11(13)8-5-3-4-6-9(8)12(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAXRVADTHJFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxyethylidene)indane-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2445644.png)

![2-[(4-Chlorobenzyl)thio]ethanamine](/img/structure/B2445649.png)


![Lithium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-sulfinate](/img/structure/B2445652.png)


![spiro[3H-pyrano[3,2-b]pyridine-2,4'-oxane]-4-one](/img/structure/B2445656.png)
![3-(((4-Phenylthiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2445657.png)
![N-{[2-methyl-2-(thiophen-2-yl)cyclopropyl]methyl}prop-2-enamide](/img/structure/B2445658.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(dimethylamino)benzamide](/img/structure/B2445662.png)

